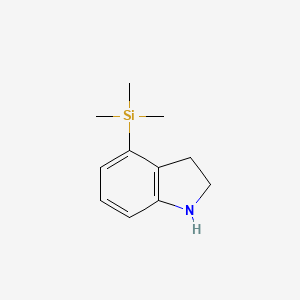
2,3-dihydro-1H-indol-4-yl(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1H-indol-4-yl(trimethyl)silane is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-4-yl(trimethyl)silane typically involves the reduction of corresponding indoles containing acceptor groups in the indole ring . One common method is the direct reduction of polyfunctional 2-oxindoles using various boron hydrides . The Fischer indole synthesis is another method, where optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux in methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-1H-indol-4-yl(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction of functional groups in the indole ring is a common synthetic strategy.
Substitution: Electrophilic substitution reactions occur readily on the indole nucleus due to its aromatic nature.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Boron hydrides are commonly used for the reduction of functional groups.
Substitution: Electrophilic reagents like halogens or nitro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1H-indol-4-yl(trimethyl)silane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3-dihydro-1H-indol-4-yl(trimethyl)silane involves its interaction with molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes . The specific pathways and targets depend on the particular application and the structure of the derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroindole: A closely related compound with similar properties.
2-Chloromelatonin: Another derivative with neuroprotective properties.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
Uniqueness
2,3-Dihydro-1H-indol-4-yl(trimethyl)silane is unique due to its specific structure, which imparts distinct chemical and biological properties. Its trimethylsilyl group can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H17NSi |
|---|---|
Molekulargewicht |
191.34 g/mol |
IUPAC-Name |
2,3-dihydro-1H-indol-4-yl(trimethyl)silane |
InChI |
InChI=1S/C11H17NSi/c1-13(2,3)11-6-4-5-10-9(11)7-8-12-10/h4-6,12H,7-8H2,1-3H3 |
InChI-Schlüssel |
VBVMUZVFJACSIH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC2=C1CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


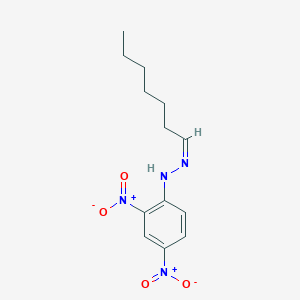
![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)
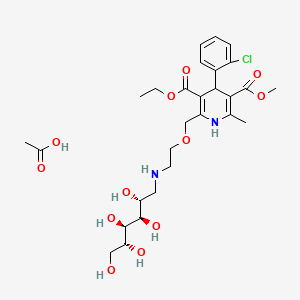
![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)

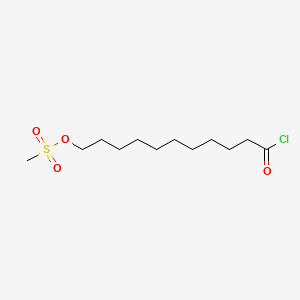
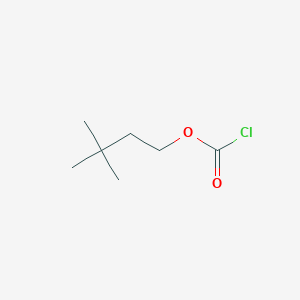
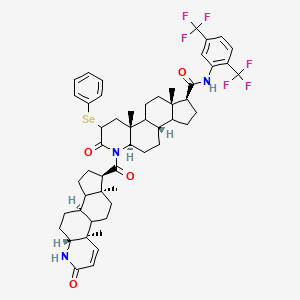
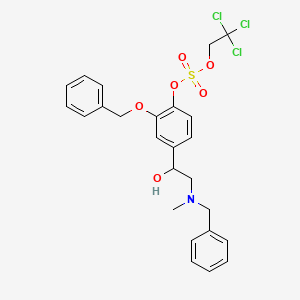

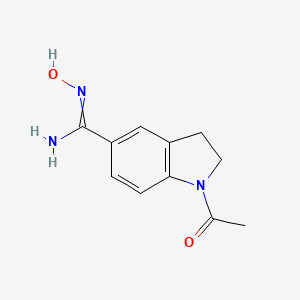
![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)
![Methyl 4-{[(5-chloro-2-thienyl)-carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13845447.png)
![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)
